molecular formula C8H10N4O2 B13338823 4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxylic acid

4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13338823
M. Wt: 194.19 g/mol
InChI Key: IRCWFXLQQKOKNO-UHFFFAOYSA-N
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Description

4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxylic acid is a versatile chemical compound with the molecular formula C8H10N4O2 and a molecular weight of 194.19 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as nitration, reduction, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to meet industrial demands, ensuring consistent quality and efficiency. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways The compound may act by binding to enzymes or receptors, modulating their activities, and influencing various biochemical processes

Comparison with Similar Compounds

4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxamide: This compound has a similar structure but differs in the functional group attached to the pyrazole ring.

    4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxylate: Another related compound with a different functional group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns .

Properties

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

4-amino-1-(1-cyanopropyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C8H10N4O2/c1-2-5(3-9)12-4-6(10)7(11-12)8(13)14/h4-5H,2,10H2,1H3,(H,13,14)

InChI Key

IRCWFXLQQKOKNO-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)N1C=C(C(=N1)C(=O)O)N

Origin of Product

United States

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